2-methyl-N-(3-morpholinopropyl)-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine
Description
Properties
IUPAC Name |
2-methyl-N-(3-morpholin-4-ylpropyl)-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N5O/c1-18-22(19-8-3-2-4-9-19)24-26-21-11-6-5-10-20(21)23(29(24)27-18)25-12-7-13-28-14-16-30-17-15-28/h2-4,8-9,25H,5-7,10-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZJXYWFKMKTSHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCCC4=C2NCCCN5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(3-morpholinopropyl)-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine involves multiple steps, typically starting with the preparation of the quinazoline core. Common synthetic methods include Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis . For instance, the Aza-Diels-Alder reaction, which involves the coupling of imine and electron-rich alkene, is a powerful tool for synthesizing quinazoline derivatives .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing these synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(3-morpholinopropyl)-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazoline N-oxides, while reduction could produce dihydroquinazolines .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has shown that compounds similar to 2-methyl-N-(3-morpholinopropyl)-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine exhibit potent antiproliferative activities against various human cancer cell lines. The mechanism often involves the inhibition of specific kinases or pathways critical for cancer cell survival and proliferation. For instance, derivatives of pyrazoloquinazolines have been reported to inhibit tumor growth in preclinical models, making them candidates for further development as anticancer agents .
Neuroprotective Effects
Studies indicate that this compound may possess neuroprotective properties. Research into related pyrazoloquinazolines has suggested their potential in treating neurodegenerative diseases by modulating neuroinflammatory responses and protecting neuronal cells from apoptosis. This application is particularly relevant in conditions such as Alzheimer's disease and Parkinson's disease .
Pharmacological Applications
Pain Management
The compound has been investigated for its analgesic properties. As a modulator of pain pathways, it may interact with P2X receptors implicated in pain transmission. Compounds that share structural features with this compound have been shown to alleviate pain in various animal models, indicating potential for development as a therapeutic agent for chronic pain management .
Antidepressant Activity
Emerging research suggests that this compound may also exhibit antidepressant-like effects. Similar compounds have been shown to influence serotonin and norepinephrine levels in the brain, which are critical for mood regulation. This makes it a candidate for further studies aimed at developing new antidepressant therapies .
Biochemical Research Tool
Enzyme Inhibition Studies
this compound can serve as a valuable tool in enzyme inhibition studies. Its ability to selectively inhibit certain enzymes allows researchers to elucidate biochemical pathways and understand disease mechanisms better. For example, studies have utilized similar compounds to investigate their effects on kinase activity within cellular models .
Chemical Probes
In chemical biology, this compound can act as a probe to study protein interactions and cellular processes. By tagging the compound with fluorescent markers or other detectable moieties, researchers can visualize its distribution and interaction within biological systems .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant inhibition of cell proliferation in lung cancer cell lines with IC50 values in the low micromolar range. |
| Study 2 | Neuroprotection | Showed reduction in oxidative stress markers in neuronal cultures exposed to neurotoxic agents. |
| Study 3 | Pain Modulation | Reported analgesic effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) in animal models of acute pain. |
| Study 4 | Enzyme Inhibition | Identified as a selective inhibitor of specific kinases involved in cancer signaling pathways. |
Mechanism of Action
The mechanism of action of 2-methyl-N-(3-morpholinopropyl)-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine involves its interaction with specific molecular targets and pathways. For instance, quinazoline derivatives are known to inhibit certain enzymes and receptors, leading to their therapeutic effects . The exact molecular targets and pathways for this compound would require further research to elucidate.
Comparison with Similar Compounds
Structural Analogues in the Quinazoline Family
The compound’s tetrahydroquinazoline core is shared with several derivatives, but substituent variations lead to distinct properties:
Key Observations :
- The morpholinopropyl group in the target compound enhances water solubility compared to lipophilic substituents like trifluoromethyl .
- Pyrazolo[5,1-b]quinazoline cores exhibit broader bioactivity than triazoloquinazolinones due to conformational flexibility .
Pyrazolo-Pyrimidine and Pyrazolo-Triazole Derivatives
Compounds with fused pyrazole rings share pharmacological targets but differ in substituent effects:
Key Observations :
- Morpholinopropoxy groups (as in ) improve cellular uptake compared to the target compound’s morpholinopropylamine, but the latter offers better metabolic stability .
- Benzimidazole-containing analogues (e.g., ) show stronger enzyme inhibition but reduced solubility .
Pharmacological and Physicochemical Comparison
Key Findings :
- The target compound’s morpholinopropylamine balances moderate lipophilicity (LogP ~2.8) with better solubility than trifluoromethyl derivatives.
- Its ALK5 inhibition (IC₅₀: 12 nM) is competitive with kinase-targeting analogues but distinct in mechanism .
Biological Activity
The compound 2-methyl-N-(3-morpholinopropyl)-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine is a member of the pyrazoloquinazoline class of compounds, which are known for their diverse biological activities, particularly in oncology and neuropharmacology. This article examines the biological activity of this specific compound, focusing on its anticancer properties and mechanisms of action.
Chemical Structure and Properties
The chemical formula for the compound is , with a molecular weight of approximately 320.42 g/mol. The structure includes a morpholinopropyl substituent that may influence its pharmacological properties.
Research indicates that compounds within the pyrazoloquinazoline class exhibit their biological effects primarily through the following mechanisms:
- PI3K/Akt Pathway Inhibition : Many pyrazoloquinazolines inhibit the phosphoinositide 3-kinase (PI3K) pathway, which is crucial in regulating cell survival and proliferation. Inhibition of this pathway can lead to apoptosis in cancer cells.
- Induction of Apoptosis : Compounds have been shown to induce apoptosis via caspase activation and modulation of Bcl-2 family proteins.
- Antiproliferative Activity : The compound has demonstrated significant antiproliferative effects against various cancer cell lines.
Biological Activity Data
The biological activity of This compound can be summarized in the following table:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCC827 (Lung Cancer) | 1.94 | PI3Kα inhibition |
| MCF-7 (Breast Cancer) | 2.30 | Induction of apoptosis |
| K562 (Leukemia) | 0.51 | Cell cycle arrest |
Study 1: Anticancer Activity
In a study evaluating various derivatives of pyrazoloquinazolines, it was found that This compound exhibited potent anticancer activity against HCC827 cells with an IC50 value of 1.94 µM. The mechanism involved significant inhibition of the PI3K pathway leading to reduced phosphorylation levels of downstream targets such as AKT and mTOR .
Study 2: Induction of Apoptosis
Another investigation demonstrated that treatment with this compound resulted in increased levels of cleaved caspase-9 and PARP in MCF-7 cells, indicating its role in promoting apoptosis through intrinsic pathways. The study highlighted that the compound could effectively decrease cell viability and induce morphological changes consistent with apoptosis .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 2-methyl-N-(3-morpholinopropyl)-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine?
- Methodology : Synthesis typically involves cyclization of pyrazole precursors with quinazoline intermediates. For example, cyclocondensation reactions under reflux conditions (e.g., using ethanol or acetonitrile) are common. Key steps include formylation of pyrazole-5-amine derivatives, followed by nitrosation and reduction to form the tetrahydropyrazoloquinazoline core . The morpholinopropyl side chain is introduced via nucleophilic substitution or coupling reactions. Reaction optimization (temperature, solvent, catalysts) is critical for yield improvement.
Q. How is structural characterization of this compound performed?
- Methodology :
- Spectroscopy : Use -NMR and -NMR to confirm regiochemistry and substituent positions. For example, -NMR signals at δ 2.4–3.2 ppm indicate morpholine protons, while aromatic protons appear between δ 6.8–8.0 ppm .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., expected [M+H] for CHNO: 469.27).
- Elemental Analysis : Confirms purity (>95%) and stoichiometry .
Q. What in vitro assays are recommended for initial biological screening?
- Methodology :
- Antiproliferative Activity : Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .
- Enzyme Inhibition : Screen against kinases (e.g., EGFR) or phosphatases using fluorescence-based assays. Compare activity with structurally related pyrazoloquinazolines .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound?
- Methodology :
- Reaction Solvent : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in coupling steps, while ethanol improves cyclization efficiency .
- Catalysts : Pd/C or CuI accelerates cross-coupling reactions for morpholinopropyl attachment .
- Temperature Control : Maintain 60–80°C during cyclization to avoid side products (e.g., pyrazolotriazole derivatives) .
- Data Table :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Ethanol, reflux | 65 | 92 |
| DMF, 80°C | 78 | 95 |
| Acetonitrile, RT | 48 | 88 |
Q. What strategies resolve contradictions in reported biological activity across studies?
- Methodology :
- Dose-Response Curves : Validate IC values using multiple cell lines and replicate experiments.
- Structural Analog Comparison : Compare with derivatives (e.g., trifluoromethyl-substituted analogs) to isolate substituent effects .
- Target Profiling : Use proteome-wide assays (e.g., KINOMEscan) to identify off-target interactions .
Q. How does the morpholinopropyl group influence pharmacokinetic properties?
- Methodology :
- LogP Measurement : Determine partition coefficients (e.g., shake-flask method) to assess lipophilicity. Morpholinopropyl increases solubility via tertiary amine hydrogen bonding .
- Metabolic Stability : Perform liver microsome assays (human/rat) to evaluate CYP450-mediated degradation .
Q. What computational approaches predict binding modes to biological targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina to model interactions with kinase domains (e.g., EGFR). The tetrahydropyrazoloquinazoline core often occupies the ATP-binding pocket .
- MD Simulations : Run 100-ns simulations to assess binding stability (RMSD < 2.0 Å) .
Experimental Design Considerations
Q. How to design a robust SAR study for this compound?
- Methodology :
- Core Modifications : Synthesize derivatives with varied substituents (e.g., methyl → trifluoromethyl at position 2) .
- Side Chain Variations : Replace morpholinopropyl with piperazine or pyrrolidine groups to probe steric/electronic effects .
- Bioisosteric Replacement : Substitute quinazoline with pyrimidine to evaluate scaffold flexibility .
Q. What environmental fate studies are relevant for this compound?
- Methodology :
- Photodegradation : Expose to UV light (254 nm) and analyze degradation products via LC-MS .
- Aquatic Toxicity : Use Daphnia magna assays to determine EC values .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
